molecular formula C17H17N3O2 B3897786 3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B3897786
M. Wt: 295.34 g/mol
InChI Key: NAUYBPDIGLSRCN-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring attached to an oxadiazole ring, which is further connected to a phenyl ring through a butoxy linker .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve the coupling of the appropriate pyridine and oxadiazole precursors, possibly through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic rings (pyridine and phenyl) and the heterocyclic oxadiazole ring. The butoxy linker would provide some flexibility to the molecule .


Chemical Reactions Analysis

The compound, due to the presence of the oxadiazole and pyridine rings, might participate in various chemical reactions. The oxadiazole ring can act as a bioisostere for amide or ester groups, and the pyridine ring can participate in various substitution reactions .

Mechanism of Action

The mechanism of action of this compound is not known as it might depend on its intended use. For instance, some oxadiazole derivatives have been studied for their anti-infective properties .

Future Directions

The future directions for this compound could involve studying its biological activity, optimizing its synthesis, and exploring its potential uses in various fields .

properties

IUPAC Name

5-(4-butoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-3-11-21-15-8-6-13(7-9-15)17-19-16(20-22-17)14-5-4-10-18-12-14/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUYBPDIGLSRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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